3,5-dimethylphenyl 2,4-dichlorobenzoate
Description
Properties
IUPAC Name |
(3,5-dimethylphenyl) 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-9-5-10(2)7-12(6-9)19-15(18)13-4-3-11(16)8-14(13)17/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUYTAOTVOKVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethylphenyl 2,4-dichlorobenzoate typically involves the esterification of 3,5-dimethylphenol with 2,4-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of 3,5-dimethylphenyl 2,4-dichlorobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylphenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea, typically under reflux conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
3,5-Dimethylphenyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dimethylphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of chlorine atoms and methyl groups can influence the compound’s binding affinity and specificity for different targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and electronic nature of substituents on aromatic rings critically determine molecular interactions and activity. Below is a comparison of 3,5-dimethylphenyl 2,4-dichlorobenzoate with key analogues:
*PET = Photosynthetic Electron Transport
Key Observations :
- Electron-Donating vs. Withdrawing Groups : While 3,5-dimethylphenyl derivatives (e.g., N-(3,5-dimethylphenyl) carboxamides) exhibit strong PET-inhibiting activity (IC₅₀ ~10 µM), chloro-substituted analogues like 3,5DCB prioritize electron withdrawal, which may enhance binding to biological targets .
- Substituent Position : 3,5-Substitution on the phenyl ring (as in the target compound) is more favorable for PET inhibition than 2,5-substitution, as seen in N-(2,5-dimethylphenyl) derivatives . This aligns with steric and electronic compatibility in photosystem II.
- Structural Rigidity : The dihedral angle between aromatic rings in 2,4-dichlorophenyl 4-methylbenzoate (48.81°) suggests conformational flexibility, which may influence interactions with enzymes or receptors compared to more planar structures .
Lipophilicity and Bioactivity
Lipophilicity (logP) is a critical determinant of membrane permeability and bioavailability. Although exact logP values for 3,5-dimethylphenyl 2,4-dichlorobenzoate are unavailable, inferences can be drawn:
- Methyl Groups : The 3,5-dimethylphenyl group increases lipophilicity compared to unsubstituted phenyl rings, enhancing membrane penetration in biological systems .
Q & A
Basic: What are the standard synthetic protocols for 3,5-dimethylphenyl 2,4-dichlorobenzoate?
Answer:
The synthesis typically involves esterification between 2,4-dichlorobenzoyl chloride and 3,5-dimethylphenol under anhydrous conditions. A common method adapted from analogous benzoate esters (e.g., triazole derivatives) includes:
- Reaction Setup : Dissolve 3,5-dimethylphenol in a polar aprotic solvent (e.g., DMSO) with a base (e.g., triethylamine) to deprotonate the phenolic hydroxyl group.
- Coupling : Add 2,4-dichlorobenzoyl chloride dropwise under reflux (18–24 hours) to ensure complete ester formation .
- Workup : Distill under reduced pressure, cool, and precipitate the product using ice water. Purify via recrystallization (water-ethanol mixtures yield ~65% purity) .
- Characterization : Confirm via melting point (compare to analogs: 141–143°C for triazole esters) and spectroscopic methods (FT-IR for ester C=O stretch ~1720 cm⁻¹) .
Basic: How is the chemical structure confirmed post-synthesis?
Answer:
A multi-technique approach is critical:
- NMR : ¹H NMR should show peaks for aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~168 ppm) and quaternary carbons .
- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray studies reveal bond lengths (e.g., C=O ~1.21 Å) and dihedral angles between aromatic rings (e.g., 48.81° in related 4-methylbenzoates), critical for conformational analysis .
- Elemental Analysis : Match calculated vs. observed C/H/Cl ratios to exclude impurities.
Advanced: How can synthesis be optimized for higher yields or purity?
Answer:
Optimization strategies include:
- Solvent Screening : Replace DMSO with THF or DMF to improve solubility of aromatic substrates.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Reaction Monitoring : Employ TLC or in-situ FT-IR to track esterification progress and terminate reflux at completion.
- Purification : Gradient recrystallization (e.g., hexane/ethyl acetate) or column chromatography (silica gel, 5% EtOAc in hexane) enhances purity.
Advanced: How do conformational differences (e.g., dihedral angles) impact physicochemical properties?
Answer:
The dihedral angle between the 3,5-dimethylphenyl and 2,4-dichlorobenzoyl rings influences:
- Crystallinity : Angles closer to 45° (e.g., 48.81° in analogs) reduce symmetry, complicating crystallization .
- Solubility : Non-planar conformations increase hydrophobic surface area, reducing aqueous solubility.
- Bioactivity : Steric effects from methyl/chloro substituents may hinder binding to enzymatic pockets. Computational modeling (DFT or MD simulations) can predict these effects.
Advanced: How to design biological activity assays for this compound?
Answer:
Focus on target-specific assays:
- Antimicrobial Testing : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria, referencing methods for triazole derivatives .
- Enzyme Inhibition : Screen against esterases or cytochrome P450 isoforms via fluorometric assays. Include positive controls (e.g., ketoconazole for CYP3A4).
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) with dose-response curves (IC₅₀ calculation).
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from:
- Purity Variance : Validate compound purity via HPLC (≥95%) and LC-MS to exclude degradation products.
- Assay Conditions : Standardize solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) and cell culture media .
- Structural Confounders : Compare with analogs (e.g., 2,4-dichlorophenyl 4-methylbenzoate) to isolate substituent effects .
Advanced: What analytical methods are suitable for stability studies?
Answer:
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor via UPLC-PDA for degradation products.
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under accelerated storage conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
